molecular formula C12H12N4OS B188919 5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 72786-93-7

5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B188919
CAS No.: 72786-93-7
M. Wt: 260.32 g/mol
InChI Key: MJTXFIXRRVKFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of cytochrome bd oxidase. This enzyme is part of the respiratory chain in Mycobacterium tuberculosis and is crucial for the bacterium’s energy metabolism . By inhibiting this enzyme, the compound disrupts the bacterium’s ability to produce ATP, leading to its death.

Properties

CAS No.

72786-93-7

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C12H12N4OS/c1-5-4-6(2)14-11-8(5)9-10(18-11)12(17)16(13)7(3)15-9/h4H,13H2,1-3H3

InChI Key

MJTXFIXRRVKFKA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C

Origin of Product

United States

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